Pyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.135 mg/L at 25 °C

In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L)

Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride

Soluble in carbon disulfide, ligroin

Partially soluble in organic solvents

0.000135 mg/mL at 25 °C

Solubility in water, mg/l at 25 °C: 0.135

Synonyms

Canonical SMILES

Pyrene as a Fluorescent Probe in Biochemistry:

Pyrene, a four-ringed polycyclic aromatic hydrocarbon, finds valuable applications in scientific research due to its unique fluorescent properties. Its well-defined fluorescence spectrum and sensitivity to its microenvironment make it a valuable fluorescent probe for studying various biochemical processes .

- Protein Conformation and Dynamics: Pyrene can be covalently attached to specific locations on proteins. Changes in the protein's structure or interactions with other molecules can alter the local environment around the pyrene moiety, leading to characteristic changes in its fluorescence intensity or spectrum. This allows researchers to monitor protein folding, unfolding, and interactions with other biomolecules .

Pyrene as a Chemosensor:

Pyrene's fluorescence can be significantly quenched by specific molecules or environmental changes. This property makes it a versatile chemosensor for detecting various analytes, including:

- Metal ions: Certain metal ions can interact with pyrene, leading to a decrease in its fluorescence intensity. This allows researchers to develop sensors for specific metal ions, such as copper, mercury, and lead .

- Explosives: Pyrene exhibits changes in its fluorescence properties upon interaction with nitroaromatic explosives. This property has been utilized in the development of sensors for detecting explosives in various environments .

Pyrene in the Study of Microenvironments:

Pyrene's fluorescence is sensitive to its local environment, including factors like polarity and viscosity. This makes it a valuable tool for studying the microenvironments within cells, membranes, and other complex systems.

- Membrane fluidity: By incorporating pyrene into membranes, researchers can monitor changes in their fluidity based on the observed changes in its fluorescence properties .

- Cellular uptake and localization: Pyrene-conjugated molecules can be used to study their cellular uptake and localization within different cellular compartments based on the observed fluorescence patterns .

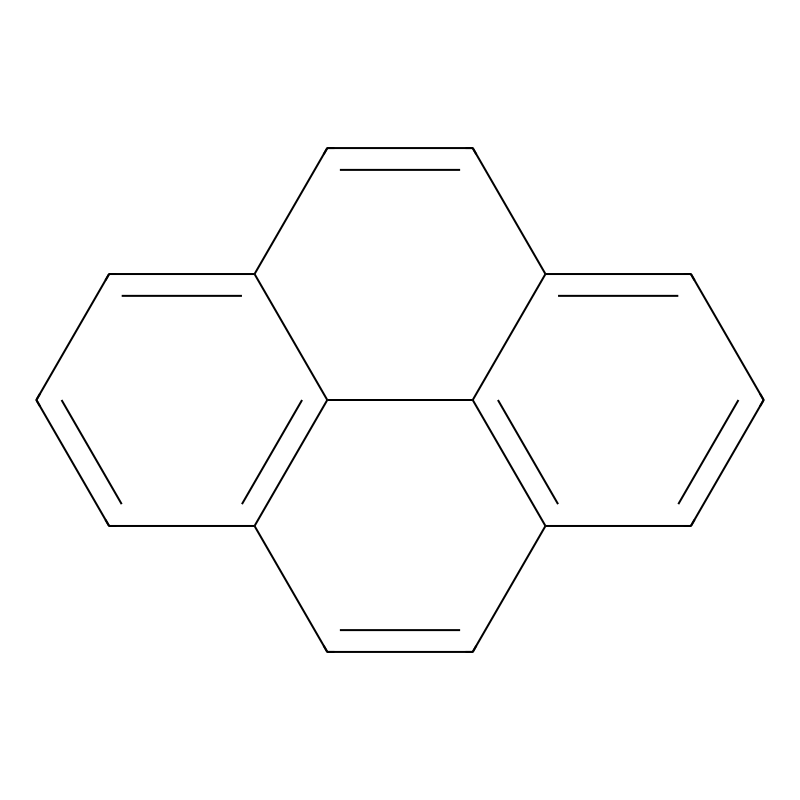

Pyrene is a colorless solid with the chemical formula C₁₆H₁₀ and a molecular weight of approximately 202.26 g/mol. It is characterized by its structure, which consists of four fused benzene rings, contributing to its stability and unique properties. Pyrene exhibits a slight blue fluorescence in solid and solution forms . It is insoluble in water but soluble in organic solvents. Pyrene is classified as a carcinogenic agent and can be absorbed through the skin, posing potential health risks .

Pyrene is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Chronic exposure to high levels of pyrene has been linked to an increased risk of lung cancer. Additionally, pyrene is a flammable solid with a flash point of 204 °C.

Safety Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling pyrene.

- Work in a well-ventilated area to avoid inhalation.

- Dispose of pyrene waste according to local regulations.

Key Reactions:- Oxidation: Pyrene reacts with hydroxyl radicals, leading to different oxidation products.

- Nitration: It reacts with nitrogen oxides to form nitro derivatives.

- Combustion: When heated to decomposition, pyrene emits acrid smoke and fumes .

Pyrene can be synthesized through several methods:

- Coal Tar Distillation: Traditionally obtained from coal tar as a byproduct during the distillation process.

- Chemical Synthesis: Laboratory synthesis can be achieved using various organic reactions involving phenanthrene or naphthalene derivatives.

- Photo

Pyrene finds applications in various fields:

- Biochemical Research: Used as a fluorescent probe in biochemical assays due to its fluorescence properties.

- Environmental Monitoring: Serves as an indicator for PAH contamination in environmental samples.

- Polymer Chemistry: Utilized in the synthesis of certain polymers and materials due to its unique chemical properties.

Research on pyrene interactions focuses on its behavior in atmospheric conditions and its reactivity with other pollutants. Studies have shown that pyrene can adsorb onto particulate matter and interact with other organic compounds, influencing its reactivity and degradation pathways in the environment .

Similar Compounds: Comparison

Several compounds share structural similarities with pyrene. Here are some notable examples:

Uniqueness of Pyrene

Pyrene's unique characteristic lies in its ability to fluoresce under UV light, making it valuable for specific analytical applications. Its four-ring structure also contributes to distinct chemical reactivity patterns compared to other PAHs.

Anaerobic biodegradation of pyrene in contaminated sediments represents a significant advancement in environmental remediation technologies, particularly for treating polycyclic aromatic hydrocarbon contamination under oxygen-limited conditions [7] [8]. Research has demonstrated that sulfate-reducing bacterial consortia exhibit remarkable efficiency in degrading this four-ring polycyclic aromatic hydrocarbon through specialized metabolic pathways [8].

The genus Desulfotomaculum has emerged as a dominant player in anaerobic pyrene degradation, with studies showing that enrichment cultures dominated by Desulfotomaculum species can achieve complete pyrene mineralization under strictly anaerobic conditions [8] [27]. In controlled laboratory experiments, pyrene-degrading enrichment cultures dominated by Desulfotomaculum species (97.40% of the microbial community) successfully degraded 114 micromolar pyrene over 180 days of incubation, with nearly stoichiometric sulfate consumption and sulfide accumulation [8]. The degradation process was confirmed to be mediated by sulfate-reducing bacteria through the use of molybdate inhibition studies, which resulted in complete cessation of both substrate utilization and sulfate reduction [8].

Desulfovibrio species have also demonstrated significant capabilities in anaerobic pyrene biodegradation within contaminated freshwater sediment environments [7]. Phenanthrene- and pyrene-degrading strictly anaerobic sulfate-reducing enrichments obtained from contaminated freshwater lake sediments showed that pyrene biodegradation was coupled with sulfate reduction, as evidenced by near stoichiometric consumption of sulfate and accumulation of sulfide [7]. The pyrene-degrading enrichment culture was dominated by Desulfovibrio species (79%) along with a significant contribution from Rhodopseudomonas species (18%) [7].

Bacterial consortia composed of multiple species have shown enhanced pyrene degradation capabilities compared to single-strain approaches [1] [5]. A constructed consortium containing the polycyclic aromatic hydrocarbon-degrading microalga Selenastrum capricornutum and bacterium Mycobacterium species strain A1-PYR demonstrated accelerated pyrene degradation through synergistic interactions [1]. The consortium achieved rapid bacterial degradation of pyrene, which mitigated the toxicity of pyrene to algae, while phenolic acids produced as bacterial degradation products served as phytohormones for promoting algal growth [1].

The five-cultivable bacterial consortium from Thailand mangroves, composed of Mycobacterium species PO1 and PO2, Novosphingobium pentaromativorans PY1, Ochrobactrum species PW1, and Bacillus species FW1, demonstrated superior pyrene degradation rates compared to individual bacterial strains [5]. The enhanced biodegradation efficiency was attributed to synergistic interactions where consortium members could degrade essential intermediate compounds produced during pyrene degradation by other members, specifically targeting phthalates and protocatechuates [5]. Additionally, Bacillus species FW1 produced high-efficiency biosurfactants that increased pyrene solubility, improving bioavailability and biodegradability [5].

Table 1: Microbial Consortia Performance in Anaerobic Pyrene Biodegradation

| Microbial Species/Consortium | Pyrene Concentration | Degradation Efficiency | Incubation Period | Electron Acceptor |

|---|---|---|---|---|

| Desulfotomaculum sp. (MMPyr) | 114 μM | 100% | 180 days | Sulfate |

| Desulfovibrio sp. (MMKS44) | Not specified | >90% | Not specified | Sulfate |

| Selenastrum capricornutum + Mycobacterium sp. | 10 mg/L | >90% | 4-7 days | Oxygen (co-culture) |

| Five-strain consortium (Thailand mangroves) | Not specified | Enhanced vs single strain | Not specified | Not specified |

| Four-strain Pseudomonas aeruginosa consortium | Not specified | Enhanced vs single strain | Not specified | Not specified |

Iron-Reducing Bacterial Metabolism of High-Molecular-Weight PAHs

Iron-reducing bacterial metabolism represents a crucial mechanism for the biodegradation of high-molecular-weight polycyclic aromatic hydrocarbons, including pyrene, in anaerobic environments where iron serves as the terminal electron acceptor [6] [10]. These specialized bacterial communities have developed sophisticated metabolic pathways that enable them to utilize complex aromatic compounds while simultaneously reducing ferric iron to ferrous iron [10].

Proteobacteria, particularly members of the class Betaproteobacteria, play essential roles in iron-mediated polycyclic aromatic hydrocarbon degradation [6]. These bacterial groups demonstrate high abundance in iron mats exposed to hydrocarbons and contribute significantly to the degradation of low-molecular-weight polycyclic aromatic hydrocarbons [6]. The families Burkholderiaceae and Rhodocyclaceae within Betaproteobacteria are closely linked to iron redox cycling and are widely involved in petroleum hydrocarbon remediation [6].

The iron-reducing naphthalene-degrading culture N49, enriched with ferric iron as electron acceptor, demonstrated complete oxidation of naphthalene to carbon dioxide with a closed electron balance [10]. This culture was dominated by a Gram-positive spore-forming iron-reducer closely related to iron-reducing, benzene-degrading enrichment cultures, indicating that similar mechanisms may be involved in pyrene degradation [10]. The culture could grow on various naphthoic acids and methylnaphthalenes, suggesting versatility in polycyclic aromatic hydrocarbon metabolism [10].

Actinobacteria, specifically members of the order Actinomycetales, have been associated with the breakdown of complex organic compounds and can utilize iron as an electron acceptor under anaerobic conditions [6]. These bacteria demonstrate metabolic potential for complex organic compound degradation, suggesting possible involvement in high-molecular-weight polycyclic aromatic hydrocarbon metabolism through iron reduction pathways [6].

The phylum Chloroflexi, particularly the family Anaerolineaceae, specializes in degrading complex organic compounds under anaerobic conditions [6]. These bacteria participate indirectly in petroleum hydrocarbon remediation and iron cycling, demonstrating multifunctionality in the restoration of polluted environments [6]. Their metabolic capabilities suggest potential involvement in pyrene degradation through iron-mediated pathways [6].

Research has shown that iron-reducing bacteria exhibit enhanced activity in the presence of organic acids and specific iron concentrations [2]. The mechanism involves organic acid co-metabolism, iron-driven processes, and specific microbial responses that collectively enhance polycyclic aromatic hydrocarbon degradation efficiency [2]. High iron concentrations can enrich iron-reducing and denitrifying bacteria, promoting rate-limiting degradation steps for polycyclic aromatic hydrocarbons by serving as enzyme cofactors [2].

Table 2: Iron-Reducing Bacterial Groups and PAH Metabolism

| Bacterial Group | PAH Substrate | Iron Utilization | Environmental Context |

|---|---|---|---|

| Betaproteobacteria | Low molecular weight PAHs | High abundance in iron mats | Hydrocarbon-exposed iron mats |

| Burkholderiaceae | Aromatic compounds | Iron redox cycling | Petroleum hydrocarbon sites |

| Rhodocyclaceae | Petroleum hydrocarbons | Iron-associated degradation | Contaminated environments |

| Actinomycetales | Complex organic compounds | Iron as electron acceptor | Anaerobic conditions |

| Anaerolineaceae (Chloroflexi) | Complex organic compounds | Indirect iron cycling | Anaerobic petroleum sites |

Rhizosphere-Assisted Phytoremediation Mechanisms for Pyrene-Contaminated Soils

Rhizosphere-assisted phytoremediation represents a highly effective and environmentally sustainable approach for treating pyrene-contaminated soils through the synergistic interactions between plant roots and associated microbial communities [3] [17]. This mechanism primarily relies on rhizodegradation, where bacteria capable of degrading pyrene proliferate in the root zone and benefit from root exudates and enhanced oxygen transport [3].

Plant root organic acids play a fundamental role in enhancing pyrene degradation efficiency through co-metabolic processes [2]. Research has demonstrated that phenolic root organic acids, particularly caffeic acid with dihydroxyl structure, can enrich related degrading bacteria and stimulate specific dioxygenase enzymes while simultaneously activating iron to concentrate around the rhizosphere [2]. This creates optimal conditions for specific co-metabolism of polycyclic aromatic hydrocarbons [2]. Non-phenolic root organic acids like oxalic acid promote the enrichment of unrelated degrading bacteria and non-specific dioxygenases, facilitating non-specific co-metabolism [2].

Phragmites australis has shown exceptional performance in rhizosphere-mediated pyrene remediation, with studies demonstrating that more than 90% of polycyclic aromatic hydrocarbons were eliminated from the rhizosphere [2]. The mechanism involves the combined effects of root organic acid co-metabolism, iron-driven processes, and specific microbial responses [2]. The plant's ability to release phytosiderophores such as oxalic acid helps adapt to stress conditions and facilitates the degradation process [2].

Various plant species demonstrate different levels of effectiveness in pyrene phytoremediation [22] [23]. Medicago sativa exhibited 32% pyrene removal after 90 days of treatment, while Sorghum bicolor achieved 53-70% pyrene reduction when used alone [23]. The combination of Sorghum bicolor with Pseudomonas bacteria enhanced pyrene removal efficiency to 66-82%, demonstrating the importance of plant-microbe interactions in phytoremediation [23].

Enzyme activity in the rhizosphere plays a critical role in pyrene degradation efficiency [17]. Polyphenol oxidase activity in rhizosphere soil shows close correlation with polycyclic aromatic hydrocarbon remediation efficiency [17]. Plants such as Echinacea purpurea and Festuca arundinacea demonstrated prominently increased polyphenol oxidase activity after 120 days of cultivation, which corresponded with increased polycyclic aromatic hydrocarbon degradation rates [17]. The enzyme catalyzes ring-opening reactions in polycyclic aromatic hydrocarbons, generating easily-degraded intermediates that accelerate degradation and reduce toxicity [17].

The rhizosphere bacterial community structure significantly influences phytoremediation effectiveness [25]. Studies have shown that macrophyte-sediment microbial fuel cell combinations can increase pyrene degradation rates by at least 70% compared to individual treatments [25]. The rhizospheric bacterial communities in combined treatments showed dominance of both aerobic genera (Vogesella, Pseudomonas, Flavobacterium, and Rhizobium) and anaerobic genera (Longilinea, Bellilinea, Desulfobacca, and Anaeromyxobacter) [25].

Inoculated-planted soil treatments demonstrate enhanced efficiency in pyrene remediation [3]. These treatments can decrease pyrene accumulation in shoots and roots by approximately 30% and 40% respectively, while stimulating the proliferation of pyrene-degrading bacteria in the rhizosphere [3]. Plant-fungi symbiotic associations result in enhanced pyrene accumulation in plant tissues and higher biodegradation rates [3].

Table 3: Rhizosphere-Assisted Phytoremediation Performance

| Plant Species | Pyrene Initial Concentration | Removal Efficiency | Treatment Duration | Enhancement Mechanism |

|---|---|---|---|---|

| Phragmites australis | Not specified | >90% | Not specified | Root organic acids, iron-driven |

| Medicago sativa | 150-300 mg/kg | 32% | 90 days | Root exudates |

| Sorghum bicolor | 150-300 mg/kg | 53-70% | Not specified | Root development + bacteria |

| Echinacea purpurea | PAH mixture | Enhanced activity | 60-120 days | Polyphenol oxidase activity |

| Festuca arundinacea | PAH mixture | Enhanced activity | 60-120 days | Polyphenol oxidase activity |

Photocatalytic Degradation Pathways of Surface-Adsorbed Pyrene Derivatives

Photocatalytic degradation of surface-adsorbed pyrene derivatives represents an advanced oxidation process that utilizes semiconductor photocatalysts, primarily titanium dioxide, to break down polycyclic aromatic hydrocarbons through light-activated chemical reactions [4] [11] [26]. This technology offers significant advantages for treating pyrene contamination on various surfaces, including soil and sediment particles [11] [26].

Titanium dioxide photocatalysts demonstrate varying efficiency depending on their physical form and preparation method [4]. Settled powder titanium dioxide treatments show superior performance compared to three-dimensional printed polylactic acid-titanium dioxide structures, with average half-lives of 4.0 hours and 13.3 hours respectively [4]. The degradation rate coefficients for settled powder treatments range from 0.0808 per hour for chrysene to 0.3331 per hour for pyrene, while three-dimensional printed structures show rate coefficients from 0.0295 per hour for chrysene to 0.1146 per hour for pyrene [4].

The photocatalytic degradation of pyrene follows pseudo-first-order kinetics under various experimental conditions [11] [26]. Anatase titanium dioxide accelerates pyrene degradation significantly, with half-lives reduced from 45.90 hours to 31.36 hours when titanium dioxide content increases from 0% to 4% by weight in soil systems [26]. The degradation extent is influenced by various factors including titanium dioxide concentration, soil pH, humic acid content, and ultraviolet wavelength [11] [26].

Wavelength-specific effects demonstrate that different ultraviolet irradiation wavelengths produce varying degradation rates [11]. Photocatalytic degradation rates of pyrene on soil surfaces with 2% titanium dioxide differ significantly at ultraviolet irradiation wavelengths of 254, 310, and other wavelengths [11]. The greatest photolysis extent occurs for four-ring structures including pyrene, with 93% removal efficiency achieved in 24 hours under optimal conditions [4].

Environmental factors significantly influence photocatalytic degradation efficiency [11] [26]. Acidic or alkaline conditions enhance photocatalytic degradation rates compared to neutral conditions [11]. The presence of hydrogen peroxide increases degradation rates proportionally with concentration [26]. Light intensity directly correlates with degradation efficiency, while humic acids can either enhance or inhibit the process depending on their concentration and interaction with the photocatalyst [26].

Advanced photocatalyst formulations show enhanced performance for polycyclic aromatic hydrocarbon degradation [24]. Heterostructure systems of oxide semiconductors such as titanium dioxide/magnesium titanium oxide composites demonstrate high degrees of decomposition for pyrene (68%) under daylight conditions [24]. These systems benefit from improved electron-hole pair separation due to matched heterojunctions in the oxide semiconductor system [24].

The degradation mechanism involves the formation of hydroxyl radicals and other reactive species that attack the aromatic ring structure [4]. When free radicals react with pyrene, they create hydroxylated derivatives, and diketone and dicarbaldehyde compounds form prior to ring cleavage and complete mineralization [4]. The presence of intermediate degradation compounds has implications for ecological risk assessment, requiring both quantitative concentration changes and qualitative toxicity evaluations [4].

Recent advances in photocatalyst development include the incorporation of natural materials to enhance performance [24]. Titanium dioxide decorated on natural pyrite shows improved visible light activity and enhanced removal efficiency for organic pollutants [24]. These composite systems demonstrate high capability for multiple consecutive treatment cycles, indicating practical applicability for long-term remediation applications [24].

Table 4: Photocatalytic Degradation Kinetics of Surface-Adsorbed Pyrene

| PAH Compound | TiO2 Type/Concentration | Degradation Rate Constant | Half-life | Removal Efficiency | UV Conditions |

|---|---|---|---|---|---|

| Pyrene | Settled powder (1 g/L) | 0.3331 h⁻¹ | 4.0 hours | 93% (24h) | UV light |

| Pyrene | 3D printed PLA-TiO2 | 0.1146 h⁻¹ | 13.3 hours | Lower than powder | UV light |

| Pyrene | Anatase (2% w/w soil) | Not specified | 31.36-45.90 hours | Accelerated vs control | UV (254, 310 nm) |

| Benzo[a]pyrene | Anatase TiO2 | Not specified | Not specified | 85% (120 min) | UV/light irradiation |

| Fluoranthene | Unspecified phase | Not specified | Not specified | 88% (120 min) | UV/solar irradiation |

Physical Description

Dry Powder

Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline]

Solid

PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS.

Colorless solid, solid and solutions have a slight blue fluorescence.

Color/Form

Pale yellow plates (from toluene, sublimes)

Colorless solid (tetracene impurities give yellow color)

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

394 °C

404.00 °C. @ 760.00 mm Hg

404 °C

759 °F

Flash Point

Heavy Atom Count

Density

1.271 g/cu cm at 23 °C

1.27 g/cm³

1.27 at 73.4 °F

LogP

log Kow = 4.88

4.88

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Poisonous gases are produced in fire.

Melting Point

150.62 °C

151.2 °C

151 °C

313 °F

UNII

Related CAS

17441-16-6

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 157 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 115 of 157 companies with hazard statement code(s):;

H315 (72.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (72.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (72.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (89.57%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (96.52%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

0.0000045 [mmHg]

4.5X10-6 mm Hg at 25 °C

Vapor pressure, Pa at ? °C: 0.08

depends upon the specific compound

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

... This human control study examined the excretion kinetics of urinary 1-hydroxypyrene (1-OHP) after consuming barbecued meat. Two feeding experiments were conducted, with doses of 15 and 30 g of barbecued meat per kg of body weight for experiments 1 and 2, respectively. All voided urine was collected for 7 days and analyzed for 1-OHP. In both experiments, the amounts of urinary 1-OHP excreted was significantly increased (P < 0.05) at 12 hr post exposure but not at 12-24 hr post exposure. Mean percentages of administered pyrene doses excreted as urinary 1-OHP at 0-12 hr and 12-24 hr post exposure were 3.80 and 0.61% in experiment 1 and 1.66 and 0.38% in experiment 2. Excretion ratio was inversely related to dose. A pattern of diurnal fluctuation (P < 0.05) in 1-OHP excretions was also identified. That is, 1-OHP excretions were smaller in the first half of the day (~0:00-12:00) than in the last half of the day (~12:00-24:00). This study demonstrated that, even at large dietary doses, most of the total urinary excretion of 1-OHP occurs within 12 hr. Thus, subjects of occupational or environmental studies need only recall their diets for the current or previous day to diminish the influence from dietary pyrene.

... Two groups of Buccinum undatum were exposed to equimolar amounts of pyrene and 1-hydroxypyrene over 15 d through their diets. Tissue extracts from the muscle and visceral mass were analyzed by liquid chromatography with fluorescence and mass spectrometry detection. Nine biotransformation products were detected in animals from both exposures. These included 1-hydroxypyrene, pyrene-1-sulfate, pyrene-1-glucuronide, pyrene glucose sulfate, two isomers each of pyrenediol sulfate and pyrenediol disulfate, and one isomer of pyrenediol glucuronide sulfate. These compounds represent a more complex metabolic pathway for pyrene than is typically reported. Diconjugated metabolites were as important in animals exposed to pyrene as in those exposed to 1-hydroxypyrene. Biotransformation products represented >90% of the material detected in the animals and highlight the importance of analyzing metabolites when assessing exposure. A mean of only 2 to 3% of the body burden was present in muscle compared with the visceral mass of both groups. The analytical methods were sufficiently sensitive to detect biotransformation products both in laboratory control whelks and in those sampled offshore. The tissue distribution of [(14)C]pyrene was also studied by autoradiography. Radioactivity was present primarily in the digestive and excretory system of the whelks and not in the gonads or muscle tissue.

... Transfer of 10 polynuclear aromatic hydrocarbons (PAHs) (pyrene, 3,4-benzophenanthrene, triphenylene, chrysene, 1,2-benzanthracene, 1,1'-binaphthyl, 9-phenylanthracene, 2,2'-binaphthyl, m-tetraphenyl and 1,3,5-triphenylbenzene) out of phosphatidylcholine vesicles has been examined. Our results show that the molecular volume of the PAH is a rate-determining factor. Moreover, high performance liquid chromatography (HPLC) data confirms the hypothesis that the rate of transfer is correlated with the size of the molecule and with the partitioning of the molecule between a polar and hydrocarbon phase. The kinetics and characteristics of the spontaneous transfer of carcinogens are likely to have a major impact on the competitive processes of PAH metabolism within cells.

For more Absorption, Distribution and Excretion (Complete) data for Pyrene (13 total), please visit the HSDB record page.

Metabolism Metabolites

Rat liver microsomal systems metabolize pyrene to 1-hydroxy and 4,5-dihydro-4,5-dihydroxypyrene, as well as to 1,6- and 1,8-pyrene quinone.

Yields trans-4,5-dihydro-4,5-dihydroxypyrene, s-(4,5-dihydro-4-hydroxypyren-5-yl)glutathione, 1,6-dihydroxypyrene, 1,8-dihydroxypyrene, and 1-hydroxypyrene in rats and rabbits.

For K-region of pyrene (4,5 bond), no evidence of phenol formation is found, 4,5-dihydrodiol is detected in relatively small amt, and no 4,5-dihydroxypyrene derivatives are found. Major metabolite appears to be mercapturic acid, n-acetyl-s-(4,5-dihydro-4-hydroxy-5-pyrenyl)l-cysteine.

For more Metabolism/Metabolites (Complete) data for Pyrene (19 total), please visit the HSDB record page.

PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Wikipedia

Vinclozolin

Biological Half Life

Two well-informed human volunteers were exposed to 500 ug pyrene by ingestion and by dermal application, in two separate experiments. Urinary measurements of 1-hydroxypyrene (1-OHP) were performed on all micturitions taken at intervals of 0.5-4 hr for a total period of 48 hr after dosing. Following the absorption phase, 1-OHP was excreted with a first order apparent half-life of approximately 12 hr for both volunteers and both exposure routes. ...

The urinary excretion profiles following exposure to pyrene were established in one psoriasic patient under treatment with a coal tar-based shampoo and in two other volunteers exposed to a single dose of 100 uL creosote and, in a separate experiment, to five consecutive daily dermal applications of 500 ug pyrene on 200 sq cm of the inner face of the forearms. Timed micturitions were collected for up to 48 hr following exposure. Both in the psoriasic patient and in the volunteers exposed to creosote, the excretion peaks between 10 and 15 hr after application and first-order apparent half lives of 11.5-15 hr can be calculated for the elimination phase. ...

Five experiments were conducted in male Sprague-Dawley rats regarding the kinetic of urinary excretion of 1-hydroxypyrene (1-OHP) following i.v., oral and dermal exposure to 0.5-50 umol/kg pyrene either as a single substance or as mixture of various polycyclic aromatic hydrocarbons (PAH). ... Half-lives of both pyrene and 1-OHP in all measured tissues were all comprised between 3.1 and 5.4 hr, and 5.2-6.7 hr, respectively, so that no long term accumulation would be predicted from these values for any tissue. ...

Methods of Manufacturing

... Obtained by the destructive hydrogenation of hard coal.

Pyrene can be synthesized via bromination of o,o'-ditolyl. The resulting intermediate is transformed into its corresponding dicarboxylic acid via dinitrile intermediates. Cyclization takes place in the presence of zinc dust. An alternative route to pyrene is the reaction of peri-trimethylenenapthalene with malonyl chloride and AlCl3. It is also accessible via the Reformatsky reaction of 4-keto-1,2,3,4-tetrahydrophenanthrene

From coal tar.

General Manufacturing Information

Pyrene: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence/ultraviolet detector; Analyte: pyrene; Matrix: air; Detection Limit: 0.0010-0.30 ug/sample.

Method: OSHA 58; Procedure: high performance liquid chromatography with a fluorescence or ultraviolet detector; Analyte: pyrene; Matrix: air; Detection Limit: 0.260 ug/cu m.

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry with ion trap detector; Analyte: pyrene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 53 ug/L.

For more Analytic Laboratory Methods (Complete) data for Pyrene (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

Spectroelectrochemical sensing in an optically transparent thin layer electrode (OTTLE) cell was used for detecting the polycyclic aromatic hydrocarbon (PAH) biomarkers /and pyrene metabolites/ 1-hydroxypyrene (1-pyOH) and 1-hydroxypyrene-glucuronide (1-pyOglu) in phosphate buffer and artificial urine. This approach uses selective electrochemical modulation of a fluorescence signal by sequentially oxidizing the analytes in an OTTLE cell to distinguish between their overlapping fluorescence spectra. This technique allows for complete oxidation and signal modulation in approximately 15 min for each analyte; a mixture of 1-pyOH and its glucuronic acid conjugate can be analyzed in 30 min. Calibration curves consisting of the fluorescence change vs analyte concentration for 1-pyOH and 1-pyOglu yielded linear ranges from 10 nM to 1 uM and from 1 nM to 1 uM, respectively. With the use of these results, the calculated limits of detection were determined to be 1 x 10-8 M for 1-pyOH and 9 x 10-11 M for 1-pyOglu.

Epidemiological studies have shown an increased incidence of cancer among workers occupationally exposed to polycyclic aromatic hydrocarbons (PAHs). As the dermal route is considered important for exposure to PAHs in the workplace, the aim of this study was to develop and evaluate a tape-stripping technique for monitoring dermal exposure to pyrene and benzo(a)pyrene. The tape-stripping method was evaluated by applying different concentrations of pyrene and benzo(a)pyrene directly onto tape strips (spiked tapes), clean glass plates, and on the skin of five volunteers. The glass plates were stripped using a single strip of tape and the skin of the volunteers was stripped with five consecutive strips of tape after 0 and 30 minutes. The method was also tested on five chimney sweeps at three exposure sites. High-performance liquid chromatography with fluorescence detection was employed for the quantification of pyrene and benzo(a)pyrene. The mean recovery from the spiked tapes was 97% for pyrene and 93% for benzo(a)pyrene. The mean overall recovery from the glass plates was 88% and 76% for pyrene and 88 and 85% for benzo(a)pyrene. The recovery from human skin was 70% and 63% for pyrene and 60 and 54% for benzo(a)pyrene, after 0 and 30 minutes, respectively. A concentration gradient was clearly detected between the five consecutive strips. Detectable amounts of pyrene and benzo(a)pyrene were found on all chimney sweeps at all exposure sites. This method can thus be used to detect and quantify dermal exposure to pyrene and benzo(a)pyrene. The results also show that pyrene and benzo(a)pyrene may be taken up by the skin.

... An efficient method for determination of total pyrene concentration in the biological samples including plasma, liver, spleen, lung and kidney of Sprague-Dawley rats was investigated and established using steady-state fluorescence method. Equilibrium dialysis method was applied to determine plasma protein binding rate of pyrene. The results illustrated that the protein binding rate depends on the concentration of pyrene in plasma. Extraction of pyrene in plasma was studied by using biomedical nanopartical which was prepared from synthesized associating polymer poly(ethylene glycol) end-capped by hexadecane. The Critical Micelle Concentration (CMC) of the polymeric micelle in aqueous solution was determined to equal 0.0063 mg/mL using 1-pyrenemethanol as a fluorescent probe. The distribution of free pyrene and pyrene loaded nanoparticals in blood were determined. The results showed that over 95% of the free pyrene was distributed into the erythrocyte, and the pyrene-loaded nanoparticles were less distributed in to the erythrocyte than free pyrene, but it was higher than 60%. This study provides an efficient method to detect pyrene in different tissues as well as an extraction method at the molecular level, which might contribute to the development of modern molecular diagnosis and identification in vivo.

Urinary 1-hydroxypyrene (1-OH-pyrene) is now largely considered to be a valuable biomarker of exposure of man and animals to pyrene and other polycyclic aromatic hydrocarbons (PAHs). However, from a practical and agronomic standpoint, the question remains whether such biomarking capability still holds when 1-OH-pyrene is analyzed in milk produced by ruminants. To assess this hypothesis, four goats were daily submitted to three different amounts of pyrene oral ingestion, together with phenanthrene and benzo(a)pyrene (1, 7, and 49 mg/day during 1 week each). An HPLC-fluorometric analysis of 1-OH-pyrene in milk revealed a perfect correlation between pyrene doses and 1-OH-pyrene detected in milk, thus fully confirming the biomarking capability of 1-OH-pyrene and providing information on its transfer coefficient toward milk. Transfer equations such as the ones found in the present study could be used as a valuable and practical risk assessment tool in (i) the accurate monitoring of exposure of ruminants to pyrene and (ii) the evaluation of occupational and environmental exposure of ruminants to PAH mixtures.

Storage Conditions

Store in a flammanle materials storage area. ... Store in a cool, dry place.

Separated from strong oxidants. Keep in a well-ventilated room.

Interactions

Cocarcinogenic studies on mouse skin (50 female ICR/HA mice per group) were conducted. Simultaneous dermal application of 5 ug benzo(a)pyrene in same soln with pyrene (0.004 and 0.012 mg) 3 times weekly in 0.1 mL acetone per application resulted in 6/50 and 20/50 mice with squamous carcinomas, respectively. No neoplasms were observed in mice treated with pyrene alone. /From table/

Exposure to sun may provoke an irritating effect of pyrene on skin and lead to chronic skin discoloration.

Chemical pollution of the aquatic environment is almost always the result of multiple rather than single toxic compounds. The possibility of separating the effects of key risk chemicals from those of others, including their joint effects, is of clear theoretical interest and high technical importance. ... This goal /was addressed/ using multiple gene expression profiling in the liver of juvenile brown trout (Salmo trutta lacustris) exposed to three model chemicals (cadmium, carbon tetrachloride, and pyrene) administered singly, in binary and trinary combinations at low acutely sublethal concentrations, and in the partial dose-response manner. Differentially expressed genes were grouped by correlation of profiles, and the dependence on dose was analyzed with multiple regression. Responses to cadmium and CCl4 were largely similar, and no sign of interaction was observed (i.e., in binary combinations, the effects were equal to those produced by the more potent compound, cadmium). Joint effects became apparent in the presence of pyrene, which caused markedly different alterations in gene expression. Using the results of 118 experiments conducted earlier for comparison, ... a group of 23 genes responding to chemical toxicity (cadmium, CCl4, pyrene, and resin acids) with significantly higher probability than that of responding to other stressors (handling or viral and bacterial infections) /was found/. This group included genes implicated in the immune and stress responses that were markedly enriched in extracellular proteins. In conclusion, /it was/ demonstrated that chemical-characteristic genomic endpoints often remain when the chemical is present as part of a binary or a trinary mixture. Despite dissimilar chemistry and different cellular targets, the degree of responses to the combination of cadmium and CCl4 appeared to be less than additive. Chemical interactions or nonadditive effects manifested when a compound with a markedly different mode of action (pyrene) was included into the mixture.

For more Interactions (Complete) data for Pyrene (6 total), please visit the HSDB record page.